molecular formula C18H34O3 B3430313 Ricinelaidic acid CAS No. 82188-83-8

Ricinelaidic acid

Cat. No.: B3430313
CAS No.: 82188-83-8
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-XLNAKTSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ricinelaidic acid, also known as (9E,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 trans fatty acid. It is the trans-isomer of ricinoleic acid, which is a major component of castor oil. This compound is notable for its unique structural properties, which include a hydroxyl group and a trans double bond, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Ricinelaidic acid, an unsaturated omega-9 trans fatty acid , is known to act as an antagonist of leukotriene B4 (LTB4) receptors . These receptors are found in human neutrophils , which are a type of white blood cell that plays a crucial role in the body’s immune response.

Mode of Action

This compound interacts with LTB4 receptors, inhibiting chemotaxis and calcium flux induced by LTB4 in isolated human neutrophils . Chemotaxis is the movement of cells towards or away from a chemical stimulus, while calcium flux is a process that involves the movement of calcium ions into or out of cells. By inhibiting these processes, this compound can modulate the immune response.

Result of Action

The primary result of this compound’s action is the modulation of the immune response through its antagonistic effect on LTB4 receptors . By inhibiting chemotaxis and calcium flux in human neutrophils, it can potentially influence the body’s response to inflammation and other immune challenges.

Biochemical Analysis

Biochemical Properties

Ricinelaidic acid plays a significant role in biochemical reactions, particularly in the formation of organogels. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound can act as a ligand for leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis and calcium flux in isolated human neutrophils . Additionally, it forms organogels with vegetable oils, where its concentration significantly influences gelation kinetics and gel rheology .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit leukotriene B4-induced chemotaxis in human neutrophils, thereby modulating immune responses . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. Its impact on cell function includes altering the motility and contraction of smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to leukotriene B4 receptors, inhibiting the receptor-mediated signaling pathways . This inhibition leads to a decrease in chemotaxis and calcium flux in neutrophils. Additionally, this compound can form hydrogen bonds with other molecules, contributing to its ability to form organogels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound are influenced by temperature and concentration. For example, the gelation kinetics and structure of this compound-organogels are temperature-dependent, with significant changes observed at different temperatures and concentrations . Long-term effects on cellular function have also been noted, with no apparent changes in gel microstructure during 28 days of storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, general principles from related compounds suggest that higher doses may lead to toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as hydroxylases and acyltransferases. For instance, the hydroxylation of this compound by specific enzymes can lead to the formation of other bioactive compounds . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with key enzymes in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in various applications.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Ricinelaidic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The double bond can be reduced to form a saturated fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Ricinoleic acid: The cis-isomer of ricinelaidic acid, found in castor oil.

    12-Ketoelaidic acid: An oxidized derivative of this compound.

    Ricinelaidyl alcohol: A reduced form of this compound.

Uniqueness

This compound is unique due to its trans configuration and the presence of a hydroxyl group, which imparts distinct chemical and physical properties compared to its cis-isomer, ricinoleic acid . This uniqueness makes it valuable in various applications, from industrial to medicinal research.

Properties

IUPAC Name

(E,12R)-12-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-XLNAKTSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316395
Record name Ricinelaidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-12-5
Record name Ricinelaidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ricinelaidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ricinelaidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICINELAIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ricinelaidic acid
Reactant of Route 2
Ricinelaidic acid
Reactant of Route 3
Ricinelaidic acid
Reactant of Route 4
Ricinelaidic acid
Reactant of Route 5
Ricinelaidic acid
Reactant of Route 6
Ricinelaidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.